

Tetrabutylammonium Cation: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tetrabutylammonium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and formula of the **tetrabutylammonium** cation, a quaternary ammonium cation widely utilized in organic synthesis, catalysis, and pharmaceutical research.

Core Properties and Formula

The **tetrabutylammonium** cation is a bulky, symmetric organic cation. Its lipophilic nature, conferred by the four butyl chains, makes it an effective phase-transfer catalyst and enables the solubilization of inorganic anions in organic solvents.

Property	Value
Chemical Formula	$[N(C_4H_9)_4]^+$ or $C_{16}H_{36}N^+$ [1]
Molecular Weight	242.47 g/mol
Appearance	Typically a white crystalline solid (as a salt)
Solubility	Soluble in many organic solvents

Molecular Structure

The central nitrogen atom in the **tetrabutylammonium** cation is bonded to four butyl groups in a tetrahedral geometry. The butyl chains are flexible and can adopt various conformations,

which can be influenced by the crystal packing and the nature of the counter-ion.

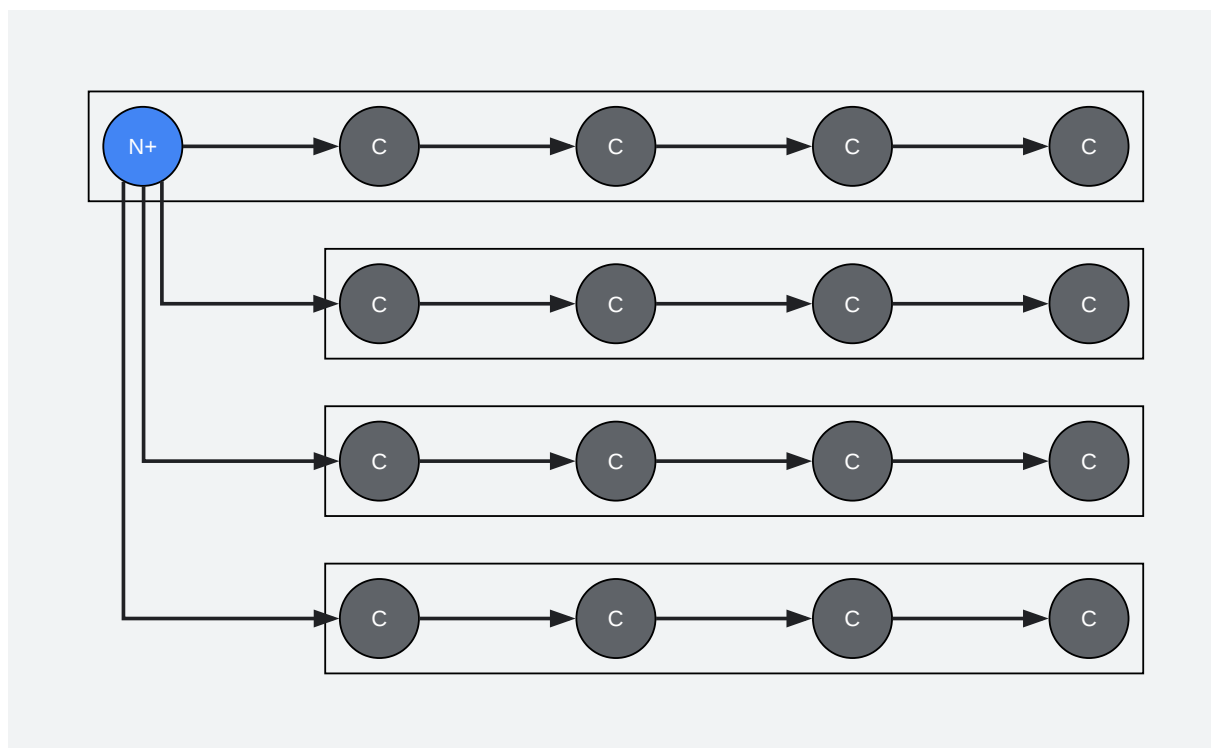
Bond Lengths and Angles

The structural parameters of the **tetrabutylammonium** cation have been determined through single-crystal X-ray diffraction studies of its various salts. The bond lengths and angles can vary slightly depending on the specific crystal structure and the counter-anion.

Parameter	Typical Range of Values	Average Value
N-C Bond Length	1.474 - 1.546 Å	1.511 Å ^[2]
C-C Bond Length	1.453 - 1.557 Å	1.512 Å ^[2]
C-N-C Bond Angle	88.3 - 125.3°	109.4° ^[2]
C-C-C Bond Angle	106.1 - 129.11°	112.7° ^[2]

Note: These values are derived from crystallographic data and represent a range observed across different structures.

Molecular Visualization



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Figure 1. Molecular structure of the **tetrabutylammonium** cation.

Experimental Protocols

The characterization and synthesis of **tetrabutylammonium** salts involve standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Synthesis of Tetrabutylammonium Bromide

This protocol describes a common method for the synthesis of **tetrabutylammonium** bromide from tributylamine and 1-bromobutane.

Materials:

- Tributylamine
- 1-Bromobutane
- Acetonitrile
- Ethyl acetate
- Reaction flask with reflux condenser, magnetic stirrer, and thermometer

Procedure:

- **Reaction Setup:** In a 1000 mL reactor equipped with a magnetic stirrer, thermometer, and reflux condenser, combine 200 g of tributylamine, 200 g of 1-bromobutane, and 200 g of acetonitrile.
- **Reaction:** Stir the mixture and heat it to reflux. Maintain a constant temperature and continue the reflux for 22-24 hours.[\[3\]](#)
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool. Distill the mixture under atmospheric pressure to recover the acetonitrile and any excess 1-bromobutane.[\[3\]](#)
- **Crude Product Isolation:** Heat the remaining liquid to 100°C under reduced pressure to remove any residual volatile components. The resulting pale yellow transparent liquid is the crude **tetrabutylammonium** bromide.[\[3\]](#)
- **Purification:** Add 150 g of ethyl acetate to the crude product and heat to reflux for 30 minutes. Cool the solution to induce crystallization.
- **Final Product:** Filter the crystals and dry them under vacuum at 50°C to remove any remaining ethyl acetate. The final product is white crystalline **tetrabutylammonium** bromide.[\[3\]](#)

Characterization by Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a **tetrabutylammonium** salt.

Materials:

- High-quality single crystals of the **tetrabutylammonium** salt
- Single-crystal X-ray diffractometer
- Cryoprotectant (if necessary)

Procedure:

- **Crystal Selection and Mounting:** Select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other visible defects. Mount the crystal on a goniometer head.
- **Data Collection:** Place the mounted crystal on the diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background scattering and X-ray absorption. The intensities of the reflections are integrated.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the **tetrabutylammonium** cation in solution.

Materials:

- **Tetrabutylammonium** salt sample
- Deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6)
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount of the **tetrabutylammonium** salt in a suitable deuterated solvent in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra.
- Spectral Analysis:
 - ^1H NMR: The spectrum will show characteristic signals for the butyl groups. Typically, a triplet for the terminal methyl protons (CH_3), a multiplet for the adjacent methylene protons ($-\text{CH}_2-\text{CH}_3$), a multiplet for the next methylene protons ($-\text{CH}_2-\text{CH}_2-\text{CH}_2-$), and a triplet for the methylene protons attached to the nitrogen atom ($\text{N}-\text{CH}_2-$).
 - ^{13}C NMR: The spectrum will show four distinct signals corresponding to the four different carbon atoms in the butyl chains.

Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the mass-to-charge ratio (m/z) of the **tetrabutylammonium** cation.

Materials:

- **Tetrabutylammonium** salt sample
- Solvent (e.g., methanol, acetonitrile, water)
- Electrospray ionization mass spectrometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **tetrabutylammonium** salt in a suitable solvent.
- **Infusion:** Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- **Ionization:** A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from the droplets, leaving the charged **tetrabutylammonium** cations in the gas phase.
- **Mass Analysis:** The ions are guided into the mass analyzer, which separates them based on their m/z ratio. For the **tetrabutylammonium** cation, a prominent peak will be observed at an m/z corresponding to its molecular weight (242.47).

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